- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423

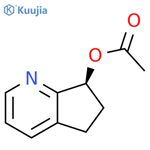

Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)

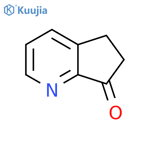

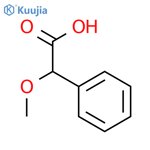

![5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- structure](https://ar.kuujia.com/scimg/cas/912277-45-3x500.png)

912277-45-3 structure

اسم المنتج:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-

- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol

- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)

- E72697

- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- SCHEMBL17549915

- 912277-45-3

- CS-0162156

- XLPDFBUFTAWCIB-SSDOTTSWSA-N

- BS-46240

- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-

- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol

-

- نواة داخلي: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1

- مفتاح Inchi: XLPDFBUFTAWCIB-SSDOTTSWSA-N

- ابتسامات: O[C@@H]1CCC2C=CC=NC1=2

حساب السمة

- نوعية دقيقة: 135.068413911g/mol

- النظائر كتلة واحدة: 135.068413911g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 10

- تدوير ملزمة العد: 0

- تعقيدات: 126

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 1

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 33.1Ų

- إكسلوغ 3: 0.4

الخصائص التجريبية

- كثيف: 1.243±0.06 g/cm3(Predicted)

- نقطة الغليان: 291.2±25.0 °C(Predicted)

- بكا: 13.30±0.20(Predicted)

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00H313-1g |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 95% | 1g |

$612.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 97% | 100mg |

¥1520.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-250mg |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 97% | 250mg |

¥2278.00 | 2024-04-25 | |

| Aaron | AR00H313-100mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 95% | 100mg |

$204.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-1g |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 97% | 1g |

¥4557.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1229316-1g |

(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 95% | 1g |

$660 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 97% | 200mg |

2492.0CNY | 2021-07-17 | |

| eNovation Chemicals LLC | Y1229316-1g |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 95% | 1g |

$1000 | 2024-06-03 | |

| 1PlusChem | 1P00H2SR-250mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 97% | 250mg |

$305.00 | 2024-04-20 | |

| Aaron | AR00H313-250mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 95% | 250mg |

$306.00 | 2025-02-12 |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt

1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt

1.3 Reagents: Methanol ; 30 min, rt

1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt

1.3 Reagents: Methanol ; 30 min, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

طريقة الإنتاج 4

رد فعل الشرط

1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

المراجع

- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt

1.2 Reagents: Manganese oxide (MnO2) ; rt

2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt

2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

1.2 Reagents: Manganese oxide (MnO2) ; rt

2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt

2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

المراجع

- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Potassium hydroxide Solvents: Ethanol

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

طريقة الإنتاج 10

رد فعل الشرط

1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol

2.1 Reagents: Potassium hydroxide Solvents: Ethanol

المراجع

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials

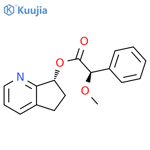

- (2R)-2-methoxy-2-phenylacetic acid

- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

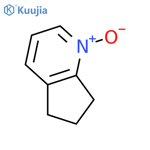

- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide

- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate

- (S)-(+)-a-Methoxyphenylacetic Acid

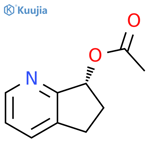

- 5,6-Dihydro-7H-cyclopentabpyridin-7-one

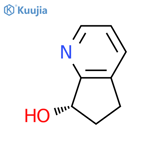

- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

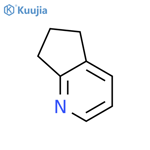

- 2,3-Cyclopentenopyridine

- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate

- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- الوثائق ذات الصلة

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-) منتجات ذات صلة

- 81574-03-0(1H-Pyrazol-3-amine, N-butyl-1-methyl-)

- 162046-51-7(3-Methoxy-4-(methoxycarbonyl)benzoic acid)

- 94108-46-0(1-3-(dimethylamino)propyl-5-oxopyrrolidine-3-carboxylic acid)

- 922009-51-6(4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)

- 6633-31-4((2Z)-3-(3-fluorophenyl)carbamoylprop-2-enoic acid)

- 2138214-49-8(3-Amino-2-(4-ethylcyclohexyl)-1,1,1-trifluoropropan-2-ol)

- 887224-22-8(2-(3-chloro-4-methylphenyl)amino-5H-1,3,4thiadiazolo2,3-bquinazolin-5-one)

- 900292-77-5(6-chloro-4-(1H-imidazol-1-yl)methyl-7-methyl-2H-chromen-2-one)

- 16604-99-2(N-(4-Amino-3-chlorophenyl)acetamide)

- 1866266-39-8(3-(3,4,5-Trifluorophenyl)-3-azetidinol)

الموردين الموصى بهم

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

江苏科伦多食品配料有限公司

عضو ذهبي

مورد الصين

مُحْضِر

Jinta Yudi Pharmaceutical Technology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Wuhan Comings Biotechnology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Hefei Zhongkesai High tech Materials Technology Co., Ltd

عضو ذهبي

مورد الصين

مُحْضِر